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Compound of Interest

Compound Name: N-Cyclohexylpropanamide

Cat. No.: B072063

An In-depth Technical Guide on N-Cyclohexylpropanamide (CAS: 1126-56-3)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cyclohexylpropanamide,
covering its physicochemical properties, synthesis, analytical methods, and potential biological
relevance. While specific biological activity data for this compound is limited in public literature,
this document outlines established protocols and discusses the activity of structurally related
molecules to guide future research and development efforts.

Core Chemical Properties

N-Cyclohexylpropanamide is a simple amide featuring a cyclohexyl group attached to the
nitrogen of a propanamide moiety. Its fundamental properties are summarized below.

Physicochemical Data

The following table summarizes the key physicochemical properties of N-
Cyclohexylpropanamide. Most available data are computationally derived, indicating a lack of
extensive experimental characterization in published literature.
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Property Value Source
CAS Number 1126-56-3 [1]
Molecular Formula CoH17NO [1]
Molecular Weight 155.24 g/mol [1]
IUPAC Name N-cyclohexylpropanamide [1]
Appearance Solid (at standard conditions) [2]
XLogP3-AA (logP) 1.8 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C)c;untg p ! s
Rotatable Bond Count 2 [1]
Topological Polar Surface Area  29.1 A2 [1]
Exact Mass 155.131014166 Da [1]
Boiling Point No data available [2]
Melting Point No data available [2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of N-
Cyclohexylpropanamide.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals
for the ethyl group of the propanamide moiety (a triplet and a quartet) and complex multiplets
for the cyclohexyl ring protons. The N-H proton will appear as a broad signal.

e 13C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the
carbonyl carbon (around 170-180 ppm), the two carbons of the propanoyl group, and the
unique carbons of the cyclohexyl ring.[1]
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« Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for
the amide C=0 stretching vibration (typically around 1650 cm~1) and an N-H stretching band
near 3300 cm~1.[1][3]

o Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak
corresponding to the compound's molecular weight.[1]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of N-Cyclohexylpropanamide is sparse, a
standard and reliable method involves the acylation of cyclohexylamine with a propanoyl
derivative.

Proposed Synthesis Workflow

The logical flow for the synthesis, purification, and analysis of N-Cyclohexylpropanamide is
outlined below. This process involves a standard nucleophilic acyl substitution reaction followed
by purification and characterization steps.
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Synthesis

Cyclohexylamine +
Propanoyl Chloride + (DCM (Solvent))

Triethylamine (Base)

Stir at 0°C to RT

Workup & Purification

Aqueous Wash
(e.g., 1M HCI, NaHCO3)

Separate Organic Layer
& Dry (Naz2S0a4)

Column Chromatography
(Silica Gel)

Analysis & Characterization

NMR, IR, MS, HPLC

Pure N-Cyclohexylpropanamide

Caption: Workflow for the synthesis and characterization of N-Cyclohexylpropanamide.

Click to download full resolution via product page
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Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of N-Cyclohexylpropanamide via the reaction of
cyclohexylamine with propanoyl chloride.

Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen),
add cyclohexylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C
in an ice bath with magnetic stirring.

Addition of Base: Add triethylamine (1.1 eq) to the solution to act as a base to neutralize the
HCI byproduct.

Addition of Acylating Agent: Dissolve propanoyl chloride (1.05 eq) in anhydrous DCM and
add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature
remains below 5 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and stir for 4-6 hours.

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the
starting material (cyclohexylamine) is consumed.

Workup: Quench the reaction by adding 1M HCI solution. Transfer the mixture to a
separatory funnel and extract the organic layer. Sequentially wash the organic layer with
saturated sodium bicarbonate (NaHCOs) solution and brine.

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate under reduced pressure to yield the crude product. Purify the crude
solid by column chromatography on silica gel or recrystallization from a suitable solvent like
ethyl acetate/hexanes.

Analytical Methodologies

To ensure the identity, purity, and quantity of N-Cyclohexylpropanamide, especially in a drug
development context, robust analytical methods are required.

Protocol for Purity and Identity Confirmation
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» High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method
(e.g., using a C18 column) to determine the purity of the synthesized compound. A gradient
elution with water and acetonitrile (both often containing 0.1% formic acid) is a common

starting point.

» Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification and
sensitive quantification, LC-MS is the preferred method.[4][5]

o Sample Preparation: Dissolve a known quantity of the compound in a suitable diluent
(e.g., 1% formic acid in water).[6]

o Chromatography: Use an ultra-high-performance liquid chromatography (UHPLC) system
for rapid and efficient separation.[7]

o Mass Spectrometry: Couple the HPLC to a tandem mass spectrometer (MS/MS) operating
in positive electrospray ionization (ESI) mode.[6][8] Monitor for the specific mass-to-
charge ratio (m/z) of the protonated parent molecule [M+H]* and its characteristic
fragment ions.

Biological Activity and Potential Applications

There is no direct evidence in the reviewed literature for the biological activity of N-
Cyclohexylpropanamide itself. However, the N-cyclohexylpropanamide substructure has
been incorporated into more complex molecules that exhibit significant biological effects,
suggesting it can serve as a valuable scaffold in medicinal chemistry.

Activity of Structurally Related Compounds

A study on novel quinoxaline derivatives reported the synthesis and evaluation of 3-(3-
Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide, a molecule containing the N-
cyclohexylpropanamide moiety.[9] This compound was assessed for its antiproliferative
effects against a panel of human cancer cell lines and showed inhibitory activity, particularly
against the MCF-7 (breast cancer) and Hela (cervical cancer) cell lines.[9] While this activity
cannot be directly attributed to the N-cyclohexylpropanamide fragment alone, it demonstrates
that this scaffold is compatible with and can be part of a pharmacologically active molecule.

Experimental Protocol: MTT Assay for Cytotoxicity

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://ouci.dntb.gov.ua/en/works/lxLLrQx8/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135945/
https://www.sigmaaldrich.com/KR/ko/technical-documents/technical-article/pharmaceutical-and-biopharmaceutical-manufacturing/small-molecules-analysis-quality-control/quantitative-analysis-of-nitrosamine-impurities
https://pubs.rsc.org/en/content/getauthorversionpdf/C4AY02967D
https://www.sigmaaldrich.com/KR/ko/technical-documents/technical-article/pharmaceutical-and-biopharmaceutical-manufacturing/small-molecules-analysis-quality-control/quantitative-analysis-of-nitrosamine-impurities
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/Rapid_Analysis_of_Genotoxic_Nitrosamines_by_HPLC_MS_MS_adc93a5378/Rapid-Analysis-of-Genotoxic-Nitrosamines-by-HPLC-MS-MS.pdf
https://www.benchchem.com/product/b072063?utm_src=pdf-body
https://www.benchchem.com/product/b072063?utm_src=pdf-body
https://www.benchchem.com/product/b072063?utm_src=pdf-body
https://www.benchchem.com/product/b072063?utm_src=pdf-body
https://www.benchchem.com/product/b072063?utm_src=pdf-body
https://www.benchchem.com/product/b072063?utm_src=pdf-body
https://www.mdpi.com/1420-3049/30/14/3025
https://www.mdpi.com/1420-3049/30/14/3025
https://www.benchchem.com/product/b072063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following is a representative protocol for assessing the cytotoxic (anti-cancer) potential of a
compound, adapted from methodologies used for similar molecules.[9]

Cell Preparation

Seed Cancer Cells
in 96-well Plate

Incubate 24h
(Allow Attachment)

Trea$'nent

Add Compound
(Varying Concentrations)

Gncubate 48-72@

Assay &VReadout

(Add MTT Reagent)

l

Incubate 2-4h
(Formazan Formation)

Add DMSO
(Solubilize Crystals)

Measure Absorbance
(e.g., 570 nm)

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.mdpi.com/1420-3049/30/14/3025
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Experimental workflow for the MTT cell viability assay.

e Cell Culture: Maintain human cancer cell lines (e.g., MCF-7) in an appropriate culture
medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified
incubator at 37°C with 5% CO2.[10]

o Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells
per well and incubate for 24 hours.[10]

o Compound Treatment: Prepare serial dilutions of N-Cyclohexylpropanamide in the culture
medium. Remove the old medium from the plates and add the medium containing the test
compound at various concentrations. Include wells with untreated cells (negative control)
and a known cytotoxic agent (positive control).

 Incubation: Incubate the treated plates for 48 to 72 hours.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for an additional 2-4 hours. Live cells with active
mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

e Solubilization: Carefully remove the medium and add dimethyl sulfoxide (DMSO) to each
well to dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance of each well using a microplate reader at a
wavelength of approximately 570 nm. The absorbance is directly proportional to the number
of viable cells.

e Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the 1Cso value (the concentration of the compound that inhibits cell growth by
50%).

Conclusion

N-Cyclohexylpropanamide (CAS 1126-56-3) is a simple amide for which extensive
experimental and biological data are not readily available. However, its synthesis is
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straightforward using established organic chemistry principles. The analytical protocols outlined
here provide a robust framework for its characterization and quality control. While the
compound itself has no reported biological activity, its presence in pharmacologically active
molecules suggests its potential utility as a scaffold or building block in drug discovery and
development programs. The provided protocols offer a starting point for researchers interested
in exploring this chemical space further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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